molecular formula C15H13BrN4OS B5417819 (6Z)-6-[(2-bromophenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[(2-bromophenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5417819
M. Wt: 377.3 g/mol
InChI Key: GZKUXZHOAVLRNT-OIFSZIAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a type of pyrimidine heterocycle that contains a 1,3,4-thiadiazole ring moiety . Pyrimidines are of interest to organic chemists due to their various biological profiles, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity . Thiadiazole and its derivatives have been particularly fruitful for their variety of biological effects .


Synthesis Analysis

The synthesis of such compounds is often carried out using microwave-assisted multi-component reactions . For instance, the synthesis of [1,3,4] thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by elemental analyses, IR, 13C, and 1H NMR techniques . The presence of the 1,3,4-thiadiazole ring moiety is a key feature of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of microwave-assisted multi-component reactions . This involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using techniques such as elemental analyses, IR, 13C, and 1H NMR .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds of similar structure have shown a wide range of biological activities such as antiglycation agents, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .

Future Directions

The future directions in the research of these compounds could involve the design and development of safe, clean, and environmentally friendly protocols for synthesizing various molecules, especially pharmaceutical active and industry-leading compounds . The green approach has some remarkable advantages, including the removal of hazardous materials, the use of fewer solvents, high atom economies, and simple workup, and purification .

Properties

IUPAC Name

(6Z)-6-[(2-bromophenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS/c1-8(2)14-19-20-12(17)10(13(21)18-15(20)22-14)7-9-5-3-4-6-11(9)16/h3-8,17H,1-2H3/b10-7-,17-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUXZHOAVLRNT-OIFSZIAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3Br)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3Br)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.